7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline
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Overview
Description
7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline is a heterocyclic compound that features a unique fusion of an oxazine ring with an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroisoquinoline with a suitable oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one: Known for its anxiolytic properties.
7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Used as a sedative and muscle relaxant.
Uniqueness
7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline is unique due to its oxazine-isoquinoline fusion, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
7-chloro-4-methyl-2,3-dihydropyrido[3,4-h][1,4]benzoxazine |
InChI |
InChI=1S/C12H11ClN2O/c1-15-6-7-16-11-8-4-5-14-12(13)9(8)2-3-10(11)15/h2-5H,6-7H2,1H3 |
InChI Key |
LJUILSKEZCKPOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=CC3=C2C=CN=C3Cl |
Origin of Product |
United States |
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